REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:3][CH:4]=1 |f:2.3.4.5.6,8.9.10.11.12|
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Name
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Quantity
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30 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)C
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Name
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Quantity
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25.5 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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600 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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2.86 g
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Type
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catalyst
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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3.19 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with nitrogen for 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
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the organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with 3×50 mL dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The crude product was chromatographed on silica gel with 75/25 (v/v) hexane/EtOAc
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Type
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DISTILLATION
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Details
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distilled on a Kugelrohr apparatus (150° C., 100 mbar)
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Name
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Type
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product
|
Smiles
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CC=1C=CC(=NC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |